3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

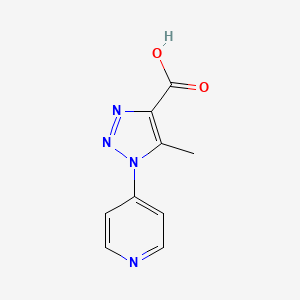

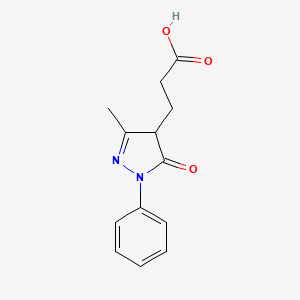

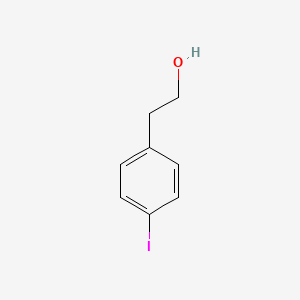

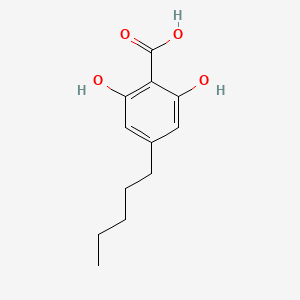

“3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid” is a chemical compound with the empirical formula C11H10N2O3 . It has a molecular weight of 218.21 .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC1=NN(C(=O)C1)c2cccc(c2)C(O)=O . The InChI key for this compound is ZAHMVJOIEBCBPB-UHFFFAOYSA-N .

Scientific Research Applications

Fluorescent Probes for Metal Ion Detection

This compound has been utilized in the synthesis of fluorescent probes for the detection of metal ions, particularly copper ions (Cu^2+) . The synthesized probe, named MPMC, exhibits high sensitivity and selectivity towards Cu^2+ over other metal ions. It operates via the quenching of fluorescence and demonstrates good anti-interference ability. The detection limit for Cu^2+ is remarkably low at 10.23 nM , with a stoichiometric ratio of 1:1 for MPMC and Cu^2+. Additionally, the probe can be observed by the naked eye under visible light, changing from nearly colorless to yellow in the presence of Cu^2+ .

Pharmacological Activities

Compounds derived from this acid have been evaluated for their pharmacological activities. Specifically, they have been tested for anti-tuberculosis and in vitro cytotoxicity against MDA MB 231 (a breast cancer cell line). In silico molecular docking studies suggest that these compounds can be used as potential materials in pharmaceutical chemistry, with some exhibiting binding energies comparable to standard drugs like streptomycin .

Synthesis of Heterocyclic Derivatives

The compound serves as a precursor in the synthesis of various heterocyclic derivatives. These derivatives are significant due to their broad range of pharmacological properties, including antimicrobial, analgesic, anti-inflammatory, antiviral, anti-cancer, and anti-hyperglycemic activities. They are also used in dyes and electroluminescence .

Multi-Component Reactions (MCRs)

The compound is involved in multi-component reactions, which are synthetic protocols where multiple reactants combine to give a single product. These reactions are known for producing pharmaceutically active molecules and are highly efficient in synthesizing complex organic molecules .

Organocatalysis

In the realm of organic synthesis, this compound is used in conjunction with L-proline as a catalyst. L-proline is a bifunctional catalyst that facilitates various multi-component reactions, leading to the creation of novel molecules .

Solid-State Detection Methods

The compound’s derivatives have been applied in solid-state methods for detecting metal ions, such as Cu^2+, with the naked eye. This approach is both economical and convenient, allowing for the detection of metal ions on pre-treated paper under sunlight and UV light .

Future Directions

The development of efficient and green synthetic routes for the synthesis of libraries of heterocyclic compounds like this one is of great importance to synthetic and medical chemists . Nitrogen-containing heterocycles are widely found in nature and exhibit many useful biological and pharmacological activities . Therefore, the design and development of new MCR reactions for the synthesis of diverse bioactive small molecules, especially heterocyclic molecules with potential bioactive skeletons, have received considerable attention .

Mechanism of Action

- In silico molecular docking studies against protein receptors PDB: 4BFT (anti-TB) and PDB: 6VJ3 (cytotoxicity) were conducted, suggesting potential binding interactions .

Target of Action

Biochemical Pathways

Its potential as a pharmaceutical material awaits validation through rigorous investigations . 🌟

properties

IUPAC Name |

3-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-9-11(7-8-12(16)17)13(18)15(14-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZAQXPOIZJOJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1CCC(=O)O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70389218 |

Source

|

| Record name | 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid | |

CAS RN |

23582-68-5 |

Source

|

| Record name | 3-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70389218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)